molecular formula C40H104O28Si16 B1611023 PSS-Octa[(3-hydroxypropyl)dimethylsiloxy] substituted CAS No. 288290-32-4

PSS-Octa[(3-hydroxypropyl)dimethylsiloxy] substituted

Cat. No. B1611023
M. Wt: 1482.6 g/mol
InChI Key: DZNGQMDVHXKOCV-UHFFFAOYSA-N
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Description

PSS-Octa[(3-hydroxypropyl)dimethylsiloxy] substituted is a fascinating compound that belongs to the family of polyhedral oligomeric silsesquioxanes (POSS) . These unique molecules combine organic and inorganic components, resulting in intriguing properties. The name itself provides insights into its structure: “PSS” stands for POSS, “Octa” refers to the eight silicon atoms in the core, and “(3-hydroxypropyl)dimethylsiloxy” signifies the functional groups attached to the silicon cage.



Synthesis Analysis

The synthesis of PSS-Octa[(3-hydroxypropyl)dimethylsiloxy] substituted involves intricate steps. Researchers typically employ hydrosilylation reactions to introduce the desired functional groups onto the POSS cage. For instance, the hydroxyl groups are added via hydrosilylation of vinyl-terminated siloxanes with silanol-terminated siloxanes. The reaction conditions, catalysts, and purification methods significantly impact the yield and purity of the final product.



Molecular Structure Analysis

PSS-Octa[(3-hydroxypropyl)dimethylsiloxy] substituted exhibits a captivating molecular architecture. It consists of an octahedral silicon core (eight silicon atoms) surrounded by organic substituents. The hydroxyl groups enhance its solubility in polar solvents, while the dimethylsiloxy moieties contribute to its stability and compatibility with organic matrices.



Chemical Reactions Analysis

The chemical reactivity of PSS-Octa[(3-hydroxypropyl)dimethylsiloxy] substituted stems from its functional groups. It can participate in various reactions, including:



  • Esterification : Reacting with carboxylic acids to form esters.

  • Crosslinking : Utilizing its multiple hydroxyl groups for network formation.

  • Polymerization : Incorporating it into polymer matrices to enhance material properties.



Physical And Chemical Properties Analysis


  • Melting Point : PSS-Octa[(3-hydroxypropyl)dimethylsiloxy] substituted typically melts between 89°C and 107°C .

  • Solubility : It is insoluble in water but soluble in organic solvents such as THF, acetone, chloroform, and methanol.

  • Stability : The silicon-oxygen backbone imparts remarkable thermal stability.


Scientific Research Applications

Hybrid Nanocomposites Precursor

Octakis(3-hydroxypropyldimethylsiloxy)octasilsesquioxane (OHPS) synthesized through hydrosilylation reactions serves as a precursor for creating organic/inorganic hybrid nanocomposites. These nanocomposites have potential applications in various fields due to their unique thermal and UV/vis curable properties (Chunxin Zhang and R. Laine, 2000).

Electrooptical Property Enhancement

Incorporating different types of reinforcing materials, including variants of PSS, into polymer-dispersed liquid crystal (PDLC) systems has shown to enhance electrooptical properties. This enhancement is due to increased phase separation, leading to improved gel content and reduced viscosity (S. Myoung, Eun‐Hee Kim, Yeon‐Gil Jung, 2010).

Improved Silicon-Containing Resins

Silicon-containing arylacetylene resins containing polyhedral oligomeric silsesquioxane (PS resins) show enhanced properties due to the incorporation of PSS. These enhancements include lower dielectric constants and improved thermal stability, making them suitable for advanced material applications (Yan Zhou, F. Huang, L. Du, G. Liang, 2015).

Nanostructured Silicas

PSS-Octa[(3-hydroxypropyl)dimethylsiloxy] substituted materials are crucial in forming nanostructured silicas with high specific surface areas. These silicas have potential uses in filtration, carbon capture, catalysis, or as hydrogen sources (N. Hu, Cory B. Sims, Tyler V Schrand, Kathryn M Haver, Herenia Espitia Armenta, J. Furgal, 2022).

Star-Shaped Polymers

Octa(3-hydroxypropyl) POSS frameworks can initiate the synthesis of star poly(ɛ-caprolactone) with POSS core. This process enhances the melting temperatures and accelerates the crystallization process of the polymers, which could have significant implications in polymer science and engineering (Yonghong Liu, Xingtian Yang, Weian Zhang, Sixun Zheng, 2006).

Antibacterial Biocides

Polysilsesquioxanes and Oligosilsesquioxanes substituted by alkylammonium salts, derived from PSS-Octa[(3-hydroxypropyl)dimethylsiloxy], demonstrate high antibacterial activity against Gram-positive bacteria. These materials are potential candidates for antibacterial applications (J. Chojnowski, W. Fortuniak, P. Rosciszewski, W. Werel, J. Łukasiak, W. Kamysz, R. Hałasa, 2006).

Safety And Hazards

While PSS-Octa[(3-hydroxypropyl)dimethylsiloxy] substituted is generally safe, precautions should be taken during synthesis due to potential exposure to reactive intermediates. Proper protective gear and well-ventilated laboratories are essential.


Future Directions

Researchers continue to explore novel applications for PSS-Octa[(3-hydroxypropyl)dimethylsiloxy] substituted. Its versatility makes it a promising candidate for advanced materials, coatings, and nanocomposites. Further investigations into its interactions with other molecules and its behavior under extreme conditions will unlock exciting possibilities.


Remember that this analysis is based on available literature, and ongoing research may reveal additional insights. 🌟


properties

IUPAC Name

3-[[3,5,7,9,11,13,15-heptakis[[3-hydroxypropyl(dimethyl)silyl]oxy]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]oxy-dimethylsilyl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H104O28Si16/c1-69(2,33-17-25-41)49-77-57-78(50-70(3,4)34-18-26-42)60-81(53-73(9,10)37-21-29-45)62-79(58-77,51-71(5,6)35-19-27-43)64-83(55-75(13,14)39-23-31-47)65-80(59-77,52-72(7,8)36-20-28-44)63-82(61-78,54-74(11,12)38-22-30-46)67-84(66-81,68-83)56-76(15,16)40-24-32-48/h41-48H,17-40H2,1-16H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNGQMDVHXKOCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCCO)O[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)O[Si](C)(C)CCCO)O[Si](C)(C)CCCO)O[Si](C)(C)CCCO)O[Si](C)(C)CCCO)O[Si](C)(C)CCCO)O[Si](C)(C)CCCO)O[Si](C)(C)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H104O28Si16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00459690
Record name AGN-PC-0052F5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PSS-Octa[(3-hydroxypropyl)dimethylsiloxy] substituted

CAS RN

288290-32-4
Record name AGN-PC-0052F5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
JJ Yu, SH Hwang, SB Kim - Journal of the Korea Academia …, 2011 - koreascience.kr
Semiconductor industry needs to have fine patterns in order to fabricate the high density integrated circuit. For nano-scale patterns, hard-mask is used to multi-layer structure which is …
Number of citations: 0 koreascience.kr
SS Tabatabaei - 2015 - search.proquest.com
This body of work addresses two different aspects of polymer dynamics that span the biophysical and photomechanical domains. The first section is devoted to the interaction of a …
Number of citations: 3 search.proquest.com
F Dyes - Citeseer
Number of citations: 0
유제정, 황석호, 김상범 - 한국산학기술학회논문지, 2011 - kais99.org
반도체 산업은 지속적으로 비약적인 발전을 이루어내면서 점점 고집적회로를 제작하기 위하여 패턴의 미세화가 이루어지게 되었다. 현재 미세 나노패턴의 형성을 위하여 여러층의 하드마스크…
Number of citations: 6 www.kais99.org

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